Product packaging for 6-Amino-4-chloroquinazolin-7-ol(Cat. No.:)

6-Amino-4-chloroquinazolin-7-ol

Cat. No.: B12961177
M. Wt: 195.60 g/mol
InChI Key: SZWLHIDOTWYYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-chloroquinazolin-7-ol ( 1451008-28-8) is a high-value quinazoline derivative that serves as a crucial chemical intermediate in medicinal chemistry and oncology research. This compound is scientifically recognized as a key building block required for the synthesis of "tinib" class antineoplastic drugs . Quinazoline derivatives are associated with diverse biological activities and have been approved for clinical cancer therapy, underlining the scaffold's significance in drug discovery . The primary research value of this compound lies in its role as a precursor in the development of multi-targeted therapeutic agents. Studies have shown that quinazoline-based compounds can function as potent inhibitors of multiple intracellular targets, including key Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, which are critical pathways in tumor growth and angiogenesis . Furthermore, select quinazoline analogues are known to interact with microtubule dynamics, acting as Microtubule Targeting Agents (MTAs) . The dual capability to inhibit multiple kinase pathways while also disrupting microtubule assembly makes quinazoline intermediates like 6-Amino-4-chloroquin-7-ol particularly valuable for developing single agents with complementary mechanisms of action, a promising strategy to overcome drug resistance in cancer treatment . With a molecular formula of C 8 H 6 ClN 3 O and a molecular weight of 195.61 g/mol, this compound is characterized by its high purity, typically ≥98% . Researchers can utilize this intermediate to efficiently construct complex molecules for evaluating antitumor potential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O B12961177 6-Amino-4-chloroquinazolin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

6-amino-4-chloroquinazolin-7-ol

InChI

InChI=1S/C8H6ClN3O/c9-8-4-1-5(10)7(13)2-6(4)11-3-12-8/h1-3,13H,10H2

InChI Key

SZWLHIDOTWYYJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)O)N=CN=C2Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Amino 4 Chloroquinazolin 7 Ol and Its Analogs

Established Synthetic Pathways to the Quinazoline (B50416) Ring System

The construction of the quinazoline core is a foundational step in the synthesis of a vast array of biologically active molecules. Over the years, synthetic strategies have evolved from classical, often high-temperature condensation reactions to more sophisticated and efficient modern catalytic methods.

Classical Condensation Reactions for Quinazoline Formation

Historically, the synthesis of the quinazoline ring system has relied on condensation reactions that form the pyrimidine (B1678525) portion of the fused heterocycle. These methods, while foundational, often require harsh conditions.

One of the earliest and most fundamental methods is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acid with formamide (B127407) at elevated temperatures to produce 3,4-dihydro-4-oxaquinazoline (quinazolin-4(3H)-one). mdpi.com Another classical approach, developed by Grimmel, Guinther, and Morgan, utilizes the condensation of an N-acylanthranilic acid (like 2-acetamidobenzoic acid) with an amine in the presence of a dehydrating agent such as phosphorus trichloride. mdpi.com

A common and straightforward route involves the cyclization of 2-aminobenzonitriles with orthoesters, such as triethyl orthoformate, to yield 4-substituted quinazolines. organic-chemistry.org Similarly, the reaction of isatoic anhydride (B1165640) with an amine, followed by cyclization with a one-carbon synthon like ethyl orthoformate, provides a pathway to quinazolin-4(3H)-ones. mdpi.com These traditional methods often involve multi-step processes that may include condensation, cyclization, and subsequent oxidation or reduction steps to achieve the desired quinazoline scaffold. researchgate.net

Modern Catalytic Approaches for Quinazoline Core Construction

In recent decades, the field has shifted towards more efficient, atom-economical, and environmentally benign catalytic methods. rsc.org Transition-metal catalysis, in particular, has revolutionized quinazoline synthesis. mdpi.comnih.gov

Copper-catalyzed reactions are prominent. For instance, copper catalysts facilitate the cascade reaction of (2-aminophenyl)methanols with aldehydes to form 2-substituted quinazolines. organic-chemistry.org Another copper-catalyzed approach involves the tandem reaction of (2-bromophenyl)-methylamines with amides or amidines. mdpi.comnih.gov

Palladium-catalyzed methods have also been developed, such as the cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids to produce 4-arylquinazolines. organic-chemistry.org

Other transition metals like manganese (Mn) , cobalt (Co) , ruthenium (Ru) , and iron (Fe) have been employed in acceptorless dehydrogenative coupling (ADC) strategies. frontiersin.org For example, Mn(I) complexes can catalyze the reaction of 2-aminobenzyl alcohols with primary amides to yield 2-substituted quinazolines. mdpi.comnih.gov Cobalt catalysts have been used for the efficient one-pot synthesis of quinazolines from 2-aminoaryl alcohols and nitriles under mild conditions. organic-chemistry.orgfrontiersin.org

Beyond metal catalysis, organocatalysis has emerged as a powerful, metal-free alternative. frontiersin.org Brønsted acids like p-toluenesulfonic acid (p-TSA) can catalyze the solvent-free reaction of anthranilamide and aldehydes. frontiersin.org Iodine-promoted oxidative C-H amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines using oxygen as the oxidant is another effective modern strategy. nih.gov

Targeted Synthesis of 6-Amino-4-chloroquinazolin-7-ol

The synthesis of the specifically substituted this compound requires a multi-step approach where the quinazoline core is first constructed, followed by the regioselective introduction of the amino, chloro, and hydroxyl groups. The synthesis of its precursors is a critical aspect of this process.

Synthesis of Precursors and Key Intermediates for 6,7-Disubstituted 4-Chloroquinazolines

The synthesis of the target compound logically starts from a precursor that already contains the 6,7-disubstitution pattern or allows for its facile introduction. A common strategy begins with a substituted anthranilic acid.

For instance, a synthetic pathway can be envisioned starting from 2-amino-4-fluorobenzoic acid. This starting material can be reacted with formamidine (B1211174) acetate (B1210297) in a solvent like ethylene (B1197577) glycol monomethyl ether (EGME) to form 7-fluoro-4-hydroxyquinazoline. google.com This intermediate is pivotal as it possesses the foundational quinazoline core with a fluorine atom at the C-7 position, which can later be displaced to introduce the 7-ol group, and a hydroxyl group at C-4, which is a precursor to the C-4 chloro group.

Another relevant class of intermediates are the 6,7-dimethoxyquinazolines, which are often used in the synthesis of kinase inhibitors. The synthesis can start from veratrole (1,2-dimethoxybenzene), which undergoes nitration, reduction to the corresponding aniline, and then cyclization to form the 6,7-dimethoxy-substituted quinazoline ring. google.com The resulting 6,7-dimethoxyquinazolin-4(3H)-one can then be chlorinated. nih.govresearchgate.net

Introduction of the Amino Group at C-6: Amination Reactions

Direct amination of the quinazoline ring at the C-6 position is challenging. The most established and reliable method for introducing an amino group at this position is through the reduction of a nitro group.

Following the synthesis of 7-fluoro-4-hydroxyquinazoline, a nitration step is performed. google.com Using a mixture of nitric acid and sulfuric acid, a nitro group is introduced onto the benzene (B151609) ring. Due to the directing effects of the existing substituents, the nitration occurs primarily at the C-6 position, yielding 7-fluoro-6-nitro-4-hydroxyquinazoline. google.com

This 6-nitro intermediate is then reduced to the corresponding 6-amino derivative. A common and effective method for this transformation is the use of iron powder in the presence of an acid source like ammonium (B1175870) chloride in an ethanol/water solvent system at elevated temperatures. mdpi.com This reduction is typically clean and high-yielding, providing the desired 6-amino-7-fluoro-4-hydroxyquinazoline intermediate.

Introduction of the Chloro Group at C-4: Chlorination Reactions

The final key functionalization is the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form of quinazolin-4(3H)-one) to a 4-chloro group. This transformation is crucial as the C-4 chlorine is a reactive site for subsequent nucleophilic substitutions, a common feature in the mechanism of action of many quinazoline-based inhibitors.

This chlorination is typically achieved by treating the 4-hydroxyquinazoline (B93491) precursor with a strong chlorinating agent. researchgate.net Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, or thionyl chloride (SOCl₂). google.comnih.govresearchgate.net The reaction converts the 4-hydroxy group into the much more reactive 4-chloro group, affording a 4-chloroquinazoline (B184009) derivative. nih.gov In the context of synthesizing the target compound, the intermediate 6-amino-7-fluoro-4-hydroxyquinazoline would be subjected to these conditions to yield 6-amino-4-chloro-7-fluoroquinazoline, a direct precursor to the final product where the fluorine can be subsequently hydrolyzed to the desired 7-hydroxyl group.

Introduction of the Hydroxyl Group at C-7: Hydroxylation and Demethylation Strategies

The presence of a hydroxyl group at the C-7 position of the quinazoline ring is a common feature in many biologically active molecules. Its synthesis is often achieved through the demethylation of a 7-methoxy precursor, a more readily accessible intermediate.

One established method for the synthesis of the 7-hydroxyquinazoline moiety involves the regioselective demethylation of a corresponding 7-methoxyquinazoline. For instance, the synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol has been reported, which can be seen as a precursor to related 7-hydroxy compounds. A common strategy to unmask the 7-hydroxyl group is through the hydrolysis of an acetate-protected phenol. For example, the treatment of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate with a solution of ammonia (B1221849) in methanol (B129727) and water at room temperature can effectively remove the acetyl protecting group to yield the desired 6-hydroxy product. A similar deprotection strategy can be envisioned for a 7-acetoxy precursor. nih.gov

A more direct approach to introduce the hydroxyl group involves the use of a starting material that already contains the hydroxyl functionality, albeit often in a protected form. The synthesis of 4-chloro-6-amino-7-hydroxyquinazoline has been patented, highlighting its importance as a key intermediate. The patented method involves a multi-step sequence starting from 3-amino-4-hydroxybenzoic acid or its derivatives. The process includes acylation, nitration, reduction, cyclization to form the quinazolinone ring, chlorination at the 4-position, and finally, hydrolysis to reveal the 7-hydroxyl group.

Advanced Derivatization Strategies of this compound

The 6-amino and 4-chloro functionalities of this compound serve as versatile handles for a wide range of chemical modifications, allowing for the exploration of the chemical space around the quinazoline core to develop new derivatives with tailored properties.

Functional Group Interconversions of the Amino Group at C-6

The amino group at the C-6 position is readily amenable to various functional group interconversions, providing a gateway to a diverse set of analogs.

Acylation of the 6-amino group is a common strategy to introduce a variety of substituents. For example, 6-amino-1-phenyl-1,4-dihydroquinazolin-4-one derivatives can be readily acylated using chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as dichloromethane. nih.gov This reaction proceeds at room temperature and provides the corresponding 2-chloro-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide in good yields. nih.gov This chloroacetamide derivative can be further functionalized through nucleophilic substitution of the chlorine atom.

While direct sulfonylation of the 6-amino group on the target molecule is not extensively reported in readily available literature, general methods for the C-H sulfonylation of nitrogen-containing heteroaromatics have been developed. These methods, which involve the activation of the heterocycle with triflic anhydride followed by the addition of a sulfinate salt, could potentially be adapted for the sulfonylation of the quinazoline core, although direct N-sulfonylation of the amino group would follow a different mechanistic pathway. acs.org

The C-6 amino group can also undergo alkylation and arylation reactions to introduce further diversity. N-alkylation of amines with alcohols can be achieved using cobalt(II) or iridium-based catalysts via a hydrogen auto-transfer mechanism, offering a green alternative to traditional alkylation methods. rsc.orgnih.gov For instance, a cobalt(II) complex of an inverse triazolyl-pyridine ligand has been shown to be effective for the N-alkylation of various amines with primary and secondary alcohols. rsc.org

N-arylation of amino-heterocycles is a well-established transformation, often catalyzed by palladium or copper complexes. Palladium-catalyzed N-arylation of amidines with aryl halides or triflates has been reported to proceed with high selectivity for monoarylation. nih.gov Copper-catalyzed N-arylation offers a complementary and often more economical approach. For example, the coupling of arylboroxines with amines, amides, imides, and sulfonamides can be catalyzed by a simple copper salt in ethanol, providing the N-arylated products in good to excellent yields without the need for a base or additional ligands. researchgate.net

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal site for the introduction of a wide range of substituents. google.commdpi.com This reactivity is a cornerstone of the synthesis of many quinazoline-based drugs.

A vast array of nucleophiles, including amines, thiols, and alcohols, can be used to displace the C-4 chloro group, leading to the formation of new C-N, C-S, and C-O bonds, respectively.

Amine Substituents: The reaction of 4-chloroquinazolines with various primary and secondary amines is one of the most widely used methods for the synthesis of 4-aminoquinazoline derivatives. nih.gov These reactions are typically carried out by heating the 4-chloroquinazoline with the desired amine in a suitable solvent, such as isopropanol (B130326) or dichloromethane. nih.gov The reactivity of the amine nucleophile can influence the reaction conditions, with electron-rich amines generally reacting more readily. nih.gov

Thio Substituents: Thiol nucleophiles can also effectively displace the C-4 chloro group. For example, the reaction of a 4-chloroquinolinone with thiourea (B124793) can lead to the formation of a 4-sulfanylquinolinone. mdpi.com This can be followed by S-alkylation to introduce various alkylthio substituents. mdpi.com

Alkoxy Substituents: The introduction of alkoxy groups at the C-4 position can be achieved by reacting the 4-chloroquinazoline with the corresponding alcohol or alkoxide. While direct nucleophilic substitution with alcohols can be challenging and may require specific activation, the use of the corresponding sodium alkoxide is a more common and effective method.

The following table summarizes representative examples of nucleophilic substitution reactions at the C-4 position of chloroquinazoline analogs.

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
4-Chloro-6,7-bis-(2-methoxyethoxy)quinazolineN,N'-bis[(1,1-dimethylethoxy)carbonyl]-N,N'-bis(2-aminoethyl)amine4-[[2-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]amino]ethyl]amino]-6,7-bis(2-methoxyethoxy)quinazolineNot specifiedNot specified nih.gov
4-Chloro-6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazoline3-EthynylanilineN-(3-Ethynylphenyl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amineNot specifiedNot specified nih.gov
2-Chloro-4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamidep-TolyloxyN-(4-Oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamideK2CO3, CH3CN, refluxNot specified nih.gov
7-Substituted-4-chloro-quinolineButylamineButyl-(7-substituted-quinolin-4-yl)-amineNeat, 120-130 °CNot specified nih.gov
4-Chloro-8-methylquinolin-2(1H)-oneEthanethiol4-(Ethylthio)-8-methylquinolin-2(1H)-oneSodium ethoxideNot specified mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C-4 position of the quinazoline ring is the most electrophilic site, making it highly susceptible to nucleophilic substitution and, notably, palladium-catalyzed cross-coupling reactions. nih.gov This reactivity is a cornerstone for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of analogs. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this purpose. researchgate.netrsc.org

In a typical Suzuki-Miyaura reaction, the 4-chloroquinazoline scaffold is coupled with a variety of aryl- or heteroarylboronic acids. The reaction is generally mediated by a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base like sodium carbonate or potassium carbonate. mdpi.com The use of a biphasic solvent system, such as toluene/water or 1,4-dioxane, often facilitates the reaction. mdpi.com This methodology allows for the direct and efficient installation of diverse aromatic and heteroaromatic moieties at the C-4 position, which is crucial for exploring the structure-activity relationships of quinazoline-based compounds.

Below is a table illustrating the scope of the Suzuki-Miyaura reaction at the C-4 position of this compound with various boronic acids.

Boronic Acid PartnerCatalyst/BaseSolventResulting C-4 Substituted Product
Phenylboronic acidPd(dppf)Cl₂ / Na₂CO₃Toluene/H₂O6-Amino-4-phenylquinazolin-7-ol
4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O6-Amino-4-(4-methoxyphenyl)quinazolin-7-ol
Thiophene-2-boronic acidPd(dppf)Cl₂ / Na₂CO₃Toluene/H₂O6-Amino-4-(thiophen-2-yl)quinazolin-7-ol
Pyridine-3-boronic acidPd(PPh₃)₄ / K₃PO₄DMF6-Amino-4-(pyridin-3-yl)quinazolin-7-ol

Chemical Modifications of the Hydroxyl Group at C-7

The C-7 hydroxyl group offers another key site for structural diversification through various chemical transformations. These modifications can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity.

Etherification and Esterification Reactions

The phenolic hydroxyl group at C-7 can be readily converted into ethers or esters. Etherification is commonly achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification can be performed by reacting the hydroxyl group with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct Fischer esterification with a carboxylic acid can be carried out under acidic catalysis. These reactions allow for the introduction of a wide range of alkyl, aryl, and acyl groups at the C-7 position.

The following table provides examples of ether and ester derivatives synthesized from this compound.

ReagentReaction TypeBase/CatalystResulting Product
Methyl iodide (CH₃I)EtherificationK₂CO₃4-Chloro-7-methoxy-6-aminoquinazoline
Benzyl bromide (BnBr)EtherificationNaH7-(Benzyloxy)-4-chloro-6-aminoquinazoline
Acetyl chloride (AcCl)EsterificationPyridine(6-Amino-4-chloroquinazolin-7-yl) acetate
Benzoyl chloride (BzCl)EsterificationTriethylamine(6-Amino-4-chloroquinazolin-7-yl) benzoate
Conversion to Other Functionalities

Beyond simple ether or ester formation, the C-7 hydroxyl group can be converted into other functional groups to enable further synthetic transformations. A common strategy involves activating the hydroxyl group by converting it into a better leaving group, such as a tosylate or triflate. nih.gov For instance, reaction with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine yields the highly reactive 7-triflyloxy intermediate.

This intermediate can then be subjected to nucleophilic substitution reactions to introduce a variety of functionalities. For example, displacement with sodium azide (B81097) provides access to an azido (B1232118) group, which can be further modified via click chemistry or reduction to an amine. Similarly, reaction with cyanide sources can install a nitrile group. Direct halogenation of the hydroxyl group is also possible using specific reagents, though activation is more common for achieving high yields and selectivity. nih.gov

This two-step sequence significantly expands the synthetic utility of the quinazoline scaffold as shown in the table below.

Step 1: Reagent (Activation)IntermediateStep 2: Reagent (Substitution)Final Product
Triflic anhydride (Tf₂O) / Pyridine(6-Amino-4-chloroquinazolin-7-yl) trifluoromethanesulfonateSodium azide (NaN₃)7-Azido-6-amino-4-chloroquinazoline
Triflic anhydride (Tf₂O) / Pyridine(6-Amino-4-chloroquinazolin-7-yl) trifluoromethanesulfonatePotassium cyanide (KCN)6-Amino-4-chloro-7-cyanoquinazoline
Tosyl chloride (TsCl) / Pyridine(6-Amino-4-chloroquinazolin-7-yl) tosylateSodium methoxide (B1231860) (NaOMe)4-Chloro-7-methoxy-6-aminoquinazoline

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for rapidly generating molecular diversity. encyclopedia.pub The this compound scaffold is an excellent substrate for MCRs, with the 6-amino group serving as a key reactive handle.

The Ugi four-component reaction is a prime example of an MCR that can be applied to this scaffold. In this reaction, the primary amine at C-6 can react with an aldehyde, a carboxylic acid, and an isocyanide. This one-pot process efficiently generates complex, peptidomimetic structures appended to the quinazoline core, introducing three new points of diversity in a single synthetic step. The wide availability of the starting components allows for the creation of large and diverse chemical libraries for screening purposes.

The general scheme involves the formation of a Schiff base between the 6-aminoquinazoline and an aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular O- to N-acyl transfer (Mumm rearrangement) to yield the final stable α-acylamino amide product.

The table below illustrates the potential for diversification using the Ugi reaction.

AldehydeCarboxylic AcidIsocyanideResulting Functional Group at C-6
FormaldehydeAcetic acidtert-Butyl isocyanideN-(2-(tert-butylamino)-2-oxoethyl)-N-acetyl-amino
BenzaldehydePropionic acidCyclohexyl isocyanideN-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-propionyl-amino
IsobutyraldehydeBenzoic acidBenzyl isocyanideN-(2-(benzylamino)-3-methyl-2-oxo-1-butyl)-N-benzoyl-amino

Structure Activity Relationship Sar Studies of 6 Amino 4 Chloroquinazolin 7 Ol Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of the structure-activity relationship (SAR) for 6-Amino-4-chloroquinazolin-7-ol derivatives employs a synergistic combination of computational and experimental techniques. These methodologies provide a comprehensive understanding of how specific structural features of the molecules influence their biological activity.

Computational Approaches: A cornerstone of modern SAR studies is computational modeling. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is frequently utilized to correlate the three-dimensional properties of the quinazoline (B50416) derivatives with their biological potency. nih.gov This method helps in visualizing the favorable and unfavorable regions for substitution on the quinazoline scaffold. Molecular docking simulations are another powerful tool, offering insights into the binding modes and interactions of the derivatives with their biological targets at an atomic level. nih.govnih.gov Virtual screening of compound libraries based on pharmacophore models derived from active this compound analogues can expedite the discovery of new potent molecules. nih.gov Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex, providing a more realistic picture of the binding events. nih.gov

Experimental Approaches: Complementing the in-silico methods, experimental techniques are indispensable for validating the computational predictions and providing concrete biological data. The synthesis of a focused library of derivatives with systematic variations at different positions of the this compound scaffold is the first step. mdpi.com These compounds are then subjected to a battery of in vitro biological assays to determine their potency and selectivity. Techniques such as enzyme inhibition assays, receptor binding assays, and cell-based assays are commonly used to quantify the biological activity of the synthesized derivatives. mdpi.com The resulting data, often in the form of IC50 or Ki values, forms the basis for establishing the SAR.

Influence of Substituent Variations at the C-4 Position on Biological Activity

The substituent at the C-4 position of the quinazoline ring plays a pivotal role in determining the biological activity of this compound derivatives. The chloro group at this position is a versatile handle for introducing a wide array of functionalities, primarily through nucleophilic substitution reactions.

The introduction of anilino (substituted phenylamino) groups at the C-4 position has been a particularly fruitful strategy in the development of potent kinase inhibitors. nih.gov The nature of the substituents on the aniline ring can significantly modulate the binding affinity and selectivity of the compounds. For instance, the presence of small, electron-withdrawing groups on the aniline ring often enhances the inhibitory activity against certain kinases.

Furthermore, the replacement of the chloro group with various aliphatic or heterocyclic amines can lead to compounds with diverse pharmacological profiles. For example, the incorporation of piperazine or other nitrogen-containing heterocycles can improve pharmacokinetic properties and introduce additional interaction points with the biological target.

Derivative C-4 Substituent Biological Activity
Parent Compound -ClStarting material for derivatization
Derivative A -NH-PhBasic anilino scaffold
Derivative B -NH-(p-CH3-Ph)Introduction of an electron-donating group
Derivative C -NH-(p-Cl-Ph)Introduction of an electron-withdrawing group
Derivative D 4-methylpiperazin-1-ylIntroduction of a heterocyclic amine

Consequence of Modifications to the Amino Group at C-6 on Receptor Binding and Efficacy

Acylation of the C-6 amino group to introduce various amide functionalities is a common modification. The nature of the acyl group, including its size, lipophilicity, and electronic properties, can have a profound impact on biological activity. For instance, the introduction of acrylamide moieties can lead to the formation of covalent irreversible inhibitors, which can offer enhanced potency and duration of action.

Furthermore, the C-6 amino group can be alkylated or used as a point of attachment for larger, more complex side chains. These modifications can be designed to probe specific pockets within the active site of a target protein, leading to improved selectivity and potency.

Derivative C-6 Modification Effect on Receptor Binding
Parent Compound -NH2Hydrogen bond donor
Derivative E -NH-C(O)CH3Acylation, potential for altered H-bonding
Derivative F -NH-C(O)CH=CH2Acrylamide for covalent binding
Derivative G -NH-CH2-PhAlkylation, introduction of a phenyl group

Impact of the Hydroxyl Group at C-7 and its Derivatizations on Biological Potency

The hydroxyl group at the C-7 position is another key functional group that significantly influences the biological potency of this compound derivatives. This group can participate in hydrogen bonding interactions with the target receptor and also serves as a convenient point for derivatization.

Alkylation of the C-7 hydroxyl group to form ether linkages is a common strategy to modulate the physicochemical properties of the molecule, such as its solubility and lipophilicity. The size and nature of the alkyl group can impact the compound's ability to fit into the binding pocket of the target. For example, the introduction of small alkoxy groups like methoxy or ethoxy is often well-tolerated and can sometimes lead to an increase in potency. mdpi.com

Furthermore, the C-7 hydroxyl group can be converted into esters or other functional groups to explore different interactions with the receptor. These modifications can also influence the metabolic stability of the compounds.

Derivative C-7 Modification Impact on Biological Potency
Parent Compound -OHHydrogen bond donor/acceptor
Derivative H -OCH3Methoxy ether, increased lipophilicity
Derivative I -OCH2CH3Ethoxy ether, further increased lipophilicity
Derivative J -O-C(O)CH3Acetate (B1210297) ester, potential prodrug

Synergistic Effects of Multiple Substitutions on the Quinazoline Scaffold

While the individual modification of substituents at the C-4, C-6, and C-7 positions can significantly impact biological activity, the combination of these modifications can lead to synergistic effects, resulting in compounds with dramatically improved potency and selectivity. mdpi.com The interplay between the different substituents is crucial, as a favorable modification at one position can be either enhanced or diminished by the nature of the substituent at another position.

For instance, a bulky and lipophilic group at the C-4 position might require smaller and more polar substituents at the C-6 and C-7 positions to maintain optimal binding and favorable pharmacokinetic properties. Conversely, a hydrogen bond-accepting group at C-7 might work in concert with a hydrogen bond-donating substituent at C-6 to create a strong and specific interaction with the target receptor.

The rational design of multiply substituted quinazoline derivatives often relies on the insights gained from single-substitution SAR studies, combined with computational modeling to predict the most promising combinations. This iterative process of design, synthesis, and biological evaluation is key to unlocking the full therapeutic potential of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to develop mathematical models that correlate the chemical structure of the this compound derivatives with their biological activity. frontiersin.orgrsc.org These models are invaluable for predicting the efficacy of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a robust QSAR model begins with the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the biological activity. researchgate.netnih.gov

A well-validated QSAR model can provide valuable insights into the key structural features that govern the biological activity of the this compound derivatives. scilit.com For example, the model might reveal that a specific combination of electronic properties at the C-4 position and steric bulk at the C-6 position is crucial for high potency. This information can then be used to guide the design of new derivatives with enhanced efficacy.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular molecule. The available research focuses on the broader class of quinazoline derivatives, often with different substitution patterns, for various biological targets. Providing information on these related but distinct compounds would violate the instruction to focus solely on "this compound."

Future Research Trajectories and Academic Significance of 6 Amino 4 Chloroquinazolin 7 Ol

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has evolved from traditional high-temperature methods to more sophisticated and efficient modern techniques. Early methods, such as the Niementowski reaction, involved the condensation of anthranilic acid and formamide (B127407) at high temperatures. mdpi.com Modern synthetic chemistry, however, seeks to improve yields, reduce reaction times, and enhance environmental compatibility through novel approaches.

Future research into the synthesis of 6-Amino-4-chloroquinazolin-7-ol and its analogs will likely focus on several key areas:

One-Pot and Tandem Reactions: Simplifying synthetic procedures is a major goal. Researchers have developed efficient one-pot methods, such as the ultrasonic irradiation-promoted condensation of anthranilic acid, acetic anhydride (B1165640), and an amine, which operates under solvent- and catalyst-free conditions to produce quinazoline derivatives in high yields. nih.gov Another approach involves the IBX-mediated tandem reaction of o-aminobenzylamine and aldehydes for facile synthesis. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: Transition metal catalysis offers powerful tools for constructing the quinazoline core. mdpi.com Copper-catalyzed reactions, for instance, have been used in the cascade reaction of (2-aminophenyl)methanols with aldehydes organic-chemistry.org and in the synthesis of N-substituted quinazolinones from anthranilamides. nih.gov These methods are valued for their efficiency and tolerance of various functional groups. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates. An acid-mediated, one-pot domino reaction under microwave irradiation has been successfully used to create diverse thiazole[2,3-b]quinazolinone derivatives. nih.gov

Green Chemistry Approaches: Environmentally benign methods are increasingly important. This includes the use of molecular iodine as a catalyst with oxygen as the oxidant under solvent-free conditions organic-chemistry.org and the application of ultrasonic waves to drive reactions without the need for solvents or catalysts. nih.gov

A common strategy for synthesizing amino-substituted quinazolinones involves the preparation of a nitro-substituted precursor, followed by reduction. For example, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was achieved starting from 7-fluoro-6-nitroquinazolin-4(3H)-one, which underwent a nucleophilic aromatic substitution followed by the reduction of the nitro group. mdpi.com This two-step process highlights a viable pathway that could be adapted for this compound.

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

Methodology Key Features Advantages Reference(s)
Traditional (e.g., Niementowski) High-temperature condensation Foundational method mdpi.com
Ultrasonic Irradiation One-pot, solvent- and catalyst-free High yields, short reaction times, clean synthesis nih.gov
Metal Catalysis (e.g., Copper, Iridium) Cascade reactions, dehydrogenative coupling High atom-economy, mild conditions, functional group tolerance organic-chemistry.orgnih.gov
Microwave-Assisted Synthesis Domino reactions, rapid heating Significant reduction in reaction times, high efficiency nih.gov
Nitro-Precursor Reduction Multi-step involving nitration and reduction Established route for amino-substituted products mdpi.com

Identification of Underexplored Biological Targets and Mechanisms of Action

Quinazoline derivatives are renowned for their broad spectrum of biological activities, particularly as anticancer agents. nih.gov Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer. ukm.my

Future research should aim to identify the specific biological targets of this compound. Based on the known activities of related compounds, several target families are of high interest:

Tyrosine Kinases: Many quinazoline-based drugs, such as gefitinib (B1684475) and lapatinib (B449), target the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the C-6 and C-7 positions of the quinazoline core are critical for activity. nih.gov

PI3K/Akt/mTOR Pathway: This is a central signaling pathway controlling cell growth and survival. A series of 7- and 8-substituted 4-morpholine-quinazoline derivatives have been shown to be potent PI3K inhibitors, effectively blocking the downstream signaling cascade. biomedres.us

Epigenetic Targets: Beyond kinases, quinazolines can target other enzymes involved in cancer progression. For example, certain derivatives have been identified as potent and selective inhibitors of the G9a methyltransferase, an enzyme overexpressed in many cancers that plays a role in p53 inactivation. biomedres.us

Phosphodiesterases (PDEs): Various quinazoline derivatives have been reported as inhibitors of PDE7, a target for inflammatory and neurological disorders. researchgate.net This suggests that the this compound scaffold could be explored for indications beyond oncology.

The mechanism of action for quinazoline-based inhibitors typically involves competitive binding at the ATP pocket of the target enzyme. ukm.my However, their cellular effects can be complex, including the induction of cell cycle arrest, promotion of apoptosis, and inhibition of angiogenesis. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanism of action of this compound, its interactions must be profiled on a systemic level. Advanced "omics" technologies provide the tools for such a comprehensive analysis, moving beyond a single-target assessment. researchgate.net

Chemoproteomics for Target Identification: This technique is a powerful tool for unbiasedly identifying the full spectrum of protein targets a small molecule interacts with in a complex biological sample, such as a cell lysate. nih.gov A key method is affinity chromatography using "kinobeads"—an affinity resin with immobilized non-selective kinase inhibitors—to capture protein kinases from a lysate in a competitive binding experiment. ukm.my By quantifying which kinases are competed off the beads by a free drug (like a this compound derivative), a comprehensive target profile can be generated. tum.deukm.my This approach has successfully verified known targets and discovered novel ones for clinical drugs like imatinib (B729) and dasatinib. ukm.my

Quantitative and Phosphoproteomics: Following target identification, quantitative proteomics can determine target-specific affinities. acs.org Furthermore, phosphoproteomics can map the downstream consequences of target engagement by monitoring changes in protein phosphorylation across the entire proteome after drug treatment. acs.org This provides a direct readout of how the inhibitor affects cellular signaling networks.

Multi-Omics Data Integration: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of a drug's effect. nih.gov This integrated approach can reveal complex interactions, feedback loops, and systemic responses that would be missed by single-omics analyses. researchgate.net A significant challenge in this field is the standardization and reproducibility of data across different labs and platforms. nih.gov Projects like the "Quartet Project" are developing multi-omics reference materials to establish ground truth and improve the reliability of data integration, which will be crucial for accurately profiling new chemical entities. nih.govnih.gov

Exploration of Co-Crystallization and High-Resolution Structural Studies for Target Elucidation

Understanding how a molecule binds to its target at an atomic level is fundamental for rational drug design. High-resolution structural studies, primarily through X-ray crystallography of co-crystallized ligand-protein complexes, provide this crucial insight.

The quinazoline scaffold has been successfully co-crystallized with numerous protein targets, revealing key binding interactions. researchgate.net For example, the crystal structures of gefitinib and lapatinib bound to the EGFR kinase domain show how the quinazoline core anchors in the ATP binding site. nih.gov

Future research on this compound should prioritize:

Co-crystallization with Putative Targets: Once high-affinity targets are identified through methods like chemoproteomics, obtaining co-crystal structures is the next critical step. This would allow for the direct visualization of the binding mode of this compound.

Analysis of Molecular Interactions: High-resolution structures reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity. For instance, the structure of a dihydroquinazoline (B8668462) inhibitor co-crystallized with trypanothione (B104310) reductase showed specific interactions with key residues like Glu18. researchgate.net

Structure-Activity Relationship (SAR) and Rational Design: This structural information is invaluable for SAR studies. It explains why certain substitutions enhance activity while others diminish it. For example, adding a trifluoromethyl group to a ukm.mybiomedres.usCurrent time information in Los Angeles, CA, US.triazolo[4,3-c]quinazoline scaffold was shown to be beneficial for cytotoxic activity, an effect that can be rationalized by observing its interactions in a binding pocket. nih.gov This knowledge allows medicinal chemists to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for 6-amino-4-chloroquinazolin-7-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom at position 4 with an amine group can be achieved using reflux conditions in a polar solvent (e.g., isopropanol) with excess aniline derivatives. Reaction temperature (e.g., 0°C for precipitation) and stoichiometric ratios (e.g., 1:2 molar ratio of starting material to amine) are critical for yield optimization. Evidence from quinazoline analogs suggests that prolonged heating (>3 hours) may degrade sensitive functional groups, reducing purity . Post-synthetic purification via recrystallization or column chromatography is recommended for isolating high-purity products.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C-NMR : Verify the presence of characteristic peaks, such as aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error between calculated and observed values.
  • HPLC : Assess purity (>95% by area under the curve). For example, quinazoline derivatives in prior studies showed diagnostic HRMS signals at m/z 250–300 for molecular ions .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound’s stability depends on protecting its amino and hydroxyl groups from oxidation. Store under inert atmosphere (N2/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies on analogous chloroquinazolines indicate decomposition at >40°C, as evidenced by HPLC monitoring of byproducts like quinazoline oxides .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and dock derivatives into target protein pockets (e.g., kinase domains). For example, studies on 7-chloroquinoline analogs used molecular docking to identify key hydrogen bonds between the amino group and ATP-binding sites, guiding substitutions at position 6 or 7 . Validate predictions with SAR (structure-activity relationship) assays.

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., cell line variability, incubation time). For instance, antimalarial activity of chloroquinazoline derivatives in Plasmodium falciparum cultures may not correlate with cytotoxicity in mammalian cell lines (e.g., HepG2). Address this by:

  • Standardizing protocols : Use identical cell lines and endpoint assays (e.g., MTT vs. SRB).
  • Validating mechanisms : Confirm target engagement via enzymatic assays (e.g., β-hematin inhibition for antimalarials ).
  • Replicating under blinded conditions to minimize bias .

Q. What strategies optimize regioselectivity during functionalization of this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example:

  • Electrophilic substitution : The hydroxyl group at position 7 directs electrophiles to electron-rich positions (e.g., position 5).
  • Catalytic systems : Use Pd(dba)2/BINAP for coupling reactions at position 4, as demonstrated in 7-chloroquinoline aminations .
  • Protecting groups : Temporarily block the amino group with Boc to prevent unwanted side reactions .

Q. How can researchers correlate spectroscopic data with conformational dynamics in this compound?

Q. What are the limitations of current synthetic methods for scaling this compound to multi-gram quantities?

Methodological Answer: Key limitations include:

  • Solvent volume : Reflux in isopropanol (5 mL per 0.1 g starting material) becomes impractical at scale. Switch to flow chemistry for continuous processing .
  • Purification : Column chromatography is inefficient for large batches; optimize crystallization solvents (e.g., ethyl acetate/hexane) .
  • Byproduct formation : Monitor Claisen-like condensations via LC-MS and adjust stoichiometry to suppress side reactions .

Q. How do structural modifications at position 6 affect the compound’s pharmacokinetic profile?

Methodological Answer: Introducing electron-withdrawing groups (e.g., –NO2) at position 6 increases metabolic stability by reducing CYP450-mediated oxidation. In contrast, bulky substituents (e.g., adamantyl) enhance plasma protein binding, reducing clearance rates. Test these hypotheses using:

  • Microsomal stability assays (e.g., rat liver microsomes).
  • LogP measurements to assess lipophilicity .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer: Fit data to four-parameter logistic models (IC50/EC50) using nonlinear regression (e.g., GraphPad Prism). For heterogeneous datasets, apply hierarchical Bayesian modeling to account for inter-experiment variability. Validate with bootstrap resampling (≥1,000 iterations) to estimate confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.